- Endowing Porphyrinic Metal-Organic Frameworks with High Stability by a Linker Desymmetrization StrategyJournal of the American Chemical Society, 2023, 145(17), 9665-9671,
Cas no 22112-83-0 (Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester)

22112-83-0 structure
Nom du produit:Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester
Numéro CAS:22112-83-0
Le MF:C52H38N4O8
Mégawatts:846.8801
MDL:MFCD00218869
CID:890666
PubChem ID:135414044
Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Propriétés chimiques et physiques
Nom et identifiant
-
- MESO-TETRA(4-CARBOXYPHENYL)PORPHINE TETRAMETHYL ESTER
- 2-hydroxypropanoyl CoA
- 2-hydroxypropionyl CoA
- 4-COOMe-H2TPP
- 5,10,15,20-meso-tetrakis(4-(methylcarboxy)phenyl)-21H,23H-porphine
- Coenzyme A,lactoyl
- Lactoyl-CoA
- Lactoyl-coenzyme A
- Lactyl-coa
- T(-COOCH3)PPH2
- tetramethyl 4,4',4'',4'''-porphyrin-5,10,15,20-tetrabenzoate
- Tetramethyl meso-tetraphenylporphine-4,4',4'',4'''-tetracarboxylate
- NSC131054
- BC600205
- Tetra(4-carboxyphenyl)porphine tetramethyl ester
- 5,10,15,20-tetrakis(4-(methoxycarbonyl) phenyl)porphyrin
- meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester ;Tetramethyl meso-tetraphenylporphine-4,4',4'',4'''-tetracarboxylate
- methyl 4-[(5Z,10Z,14Z,19Z)-10,15,20-tris(4-methoxycarbonylphenyl)-21,23-dihydroporphyrin-5-yl]benzoate
- D95421
- 22112-83-0
- 5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
- SCHEMBL3892703
- 5,10,15,20-Tetra(4-methoxycarbonylphenyl)-21H,23H-porphyrin
- BS-28092
- methyl 4-[10,15,20-tris(4-methoxycarbonylphenyl)-21,23-dihydroporphyrin-5-yl]benzoate
- MFCD00218869
- 5-10-15-20-(tetra-4-methoxycarbonylphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
- CS-0085915
- AKOS040768039
- T3918
- methyl 4-{7,12,17-tris[4-(methoxycarbonyl)phenyl]-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),.1,(1)(1).1(1)(3),(1)]tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaen-2-yl}benzoate
- NSC-131054
- 5,10,15,20-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin
- J-014511
- YSWG133
- MESO-TETRA(4-CARBOXYPHENYL)PORPHINETETRAMETHYLESTER
- Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, tetramethyl ester (9CI)
- Benzoic acid, 4,4',4'',4'''-(5,10,15,20-porphinetetrayl)tetra-, tetramethyl ester (8CI)
- 1,1',1'',1'''-Tetramethyl 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoate]
- NSC 131054
- Tetrakis(4-carbomethoxyphenyl)porphyrin
- Tetrakis(4-methoxycarbonylphenyl)porphyrin
- methyl 4-{7,12,17-tris[4-(methoxycarbonyl)phenyl]-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1,3(24),4,6,8,10,12,14,16(22),17,19-undecaen-2-yl}benzoate
- 5,10,15,20-Tetra(4-carboxyphenyl)porphine tetramethyl ester
- DB-413278
- NVCZKUSRWBBGAH-UHFFFAOYSA-N
- Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester
-
- MDL: MFCD00218869
- Piscine à noyau: 1S/C52H38N4O8/c1-61-49(57)33-13-5-29(6-14-33)45-37-21-23-39(53-37)46(30-7-15-34(16-8-30)50(58)62-2)41-25-27-43(55-41)48(32-11-19-36(20-12-32)52(60)64-4)44-28-26-42(56-44)47(40-24-22-38(45)54-40)31-9-17-35(18-10-31)51(59)63-3/h5-28,53,56H,1-4H3/b45-37-,45-38-,46-39-,46-41-,47-40-,47-42-,48-43-,48-44-
- La clé Inchi: NVCZKUSRWBBGAH-PJEPRTEXSA-N
- Sourire: O(C([H])([H])[H])C(C1C([H])=C([H])C(=C([H])C=1[H])C1C2C([H])=C([H])C(=C(C3C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=3[H])C3=C([H])C([H])=C(C(C4C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=4[H])=C4C([H])=C([H])C(C(C5C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=5[H])=C5C([H])=C([H])C=1N5[H])=N4)N3[H])N=2)=O |c:23,98,t:67,92|
Propriétés calculées
- Qualité précise: 846.268964g/mol
- Charge de surface: 0
- XLogP3: 9.8
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 10
- Nombre de liaisons rotatives: 12
- Masse isotopique unique: 846.268964g/mol
- Masse isotopique unique: 846.268964g/mol
- Surface topologique des pôles: 163Ų
- Comptage des atomes lourds: 64
- Complexité: 1370
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
Propriétés expérimentales
- Le PSA: 161.50000
- Le LogP: 6.01260
Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1296839-25g |
5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin |
22112-83-0 | 97% | 25g |
$1000 | 2024-06-05 | |
Ambeed | A986233-1g |
5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin |
22112-83-0 | 96% | 1g |
$74.0 | 2025-02-20 | |
Ambeed | A986233-5g |
5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin |
22112-83-0 | 96% | 5g |
$299.0 | 2025-02-20 | |
eNovation Chemicals LLC | D566589-25g |
eso-tetra(4-carboxyphenyl)porphine tetramethyl ester |
22112-83-0 | 97% | 25g |
$1200 | 2023-09-03 | |
SHENG KE LU SI SHENG WU JI SHU | sc-263462A-1g |
meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester, |
22112-83-0 | 1g |
¥2888.00 | 2023-09-05 | ||
Frontier Specialty Chemicals | T846-1 g |
meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester |
22112-83-0 | 1g |
$ 77.00 | 2022-11-04 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T856280-5g |
Tetramethyl 4,4',4'',4'''-(5,10,15,20-porphyrintetrayl)tetrabenzo ate |
22112-83-0 | 97% | 5g |
¥3,820.00 | 2022-01-10 | |
eNovation Chemicals LLC | Y1296839-5g |
5,10,15,20-meso-Tetrakis[4-(methoxycarbonyl)phenyl]porphyrin |
22112-83-0 | 97% | 5g |
$300 | 2024-06-05 | |
eNovation Chemicals LLC | D566589-100g |
eso-tetra(4-carboxyphenyl)porphine tetramethyl ester |
22112-83-0 | 97% | 100g |
$2000 | 2023-09-03 | |
Frontier Specialty Chemicals | T846-10 g |
meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester |
22112-83-0 | 10g |
$ 462.00 | 2022-11-04 |
Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Méthode de production
Méthode de production 1
Conditions de réaction
1.1S:EtCO2H, 12 h, 140°C
Référence
Méthode de production 2
Conditions de réaction
1.1S:EtCO2H, rt; 12 h, reflux
Référence
- A cascade catalytic system of photocatalytic oxidation based on Cu@PCN-222(Ni) and enzyme catalysis for the synthesis of chalcone compounds in one potJournal of Catalysis, 2022, 415, 102-111,
Méthode de production 3
Conditions de réaction
1.1S:EtCO2H, 24 h, 150°C
Référence
- A novel Porphyrin-doped MIL-53(Fe) photocatalyst with enhanced photocatalytic performanceMaterials Letters, 2023, 330, 133297,
Méthode de production 4
Conditions de réaction
1.1S:AcOH, 15 min, 120°C
Référence
- Synthesis of a highly emissive carboxylated pyrrolidine-fused chlorin for optical sensing of TATP vapoursDyes and Pigments, 2021, 195, 109721,
Méthode de production 5
Conditions de réaction
1.1R:EtCO2H, reflux
Référence
- Zirconium-Porphyrin-Based Metal-Organic Framework Hollow Nanotubes for Immobilization of Noble-Metal Single AtomsAngewandte Chemie, 2018, 57(13), 3493-3498,
Méthode de production 6
Conditions de réaction
1.1S:EtCO2H, 12 h, 130°C
Référence
- Glutathione responsive nitric oxide release for enhanced photodynamic therapy by a porphyrinic MOF nanosystemChemical Engineering Journal (Amsterdam, 2022, 442(Part_2), 136295,
Méthode de production 7
Conditions de réaction
1.1S:EtCO2H, 12 h, reflux
Référence
- Urate oxidase loaded in PCN-222(Fe) with peroxidase-like activity for colorimetric detection of uric acidJournal of Materials Chemistry B: Materials for Biology and Medicine, 2021, 9(34), 6811-6817,
Méthode de production 8
Conditions de réaction
1.1R:EtCO2H
Référence
- Tuning band structures of Hf-PCN-224(M) for β-Carbonyl C(sp3)-H bond activation and difunctionalization: Tandem C(sp3) radical cross-coupling through photoredoxApplied Catalysis, 2023, 321, 122049,
Méthode de production 9
Conditions de réaction
1.1S:EtCO2H, rt; 12 h, 140°C
Référence
- Au-nanorod-modified PCN-222(Cu) for H2 evolution from HCOOH dehydrogenation by photothermally enhanced photocatalysisChemical Communications (Cambridge, 2022, 58(61), 8520-8523,
Méthode de production 10
Conditions de réaction
1.1R:EtCO2H
Référence
- Encapsulation of Porphyrin-Fe/Cu Complexes into Coordination Space for Enhanced Selective Oxidative Dehydrogenation of Aromatic HydrazidesSmall, 2020, 16(50), 2004679,
Méthode de production 11
Conditions de réaction
1.1S:EtCO2H, 14 h, 150°C
Référence
- Mixed-matrix membranes containing zero-dimension porphyrin-based complex for propylene/propane separationSeparation and Purification Technology, 2023, 314, 123656,
Méthode de production 12
Conditions de réaction
1.1R:EtCO2H, 12 h, reflux
Référence
- Porphyrinic MOF Film for Multifaceted Electrochemical SensingAngewandte Chemie, 2021, 60(37), 20551-20557,
Méthode de production 13
Conditions de réaction
1.1S:EtCO2H, 12 h, reflux
Référence
- Ligand engineering of Au nanoclusters with multifunctional metalloporphyrins for photocatalytic H2O2 productionJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(15), 8371-8377,
Méthode de production 14
Conditions de réaction
1.1S:EtCO2H, rt; 12 h, reflux
Référence
- A two-dimensional Bi-based porphyrin metal-organic framework photocatalyst for white light-driven selective oxidation of sulfidesCatalysis Science & Technology, 2022, 12(10), 3254-3260,
Méthode de production 15
Conditions de réaction
1.1S:EtCO2H, rt; 12 h, 140°C
Référence
- Metalloporphyrin modified defective TiO2 porous cages with the enhanced photocatalytic activity for coupling of hydrogen generation and tetracycline removalRSC Advances, 2023, 13(13), 8822-8829,
Méthode de production 16
Conditions de réaction
1.1S:EtCO2H, 5 min, rt; 12 h, reflux
Référence
- Effective visible-light CO2 photoreduction over (metallo)porphyrin-based metal-organic frameworks to achieve useful hydrocarbonsApplied Organometallic Chemistry, 2021, 35(12), e6422,
Méthode de production 17
Conditions de réaction
1.1R:EtCO2H, 10 h, reflux
Référence
- Symmetry-Guided Synthesis of N,N'-Bicarbazole and Porphyrin-Based Mixed-Ligand Metal-Organic Frameworks: Light Harvesting and Energy TransferJournal of the American Chemical Society, 2021, 143(48), 20411-20418,
Méthode de production 18
Conditions de réaction
1.1S:EtCO2H, 15 min; 2 h, reflux
Référence
- Staged oxidation of hydrocarbons with simultaneously enhanced conversion and selectivity employing O2 as oxygen source catalyzed by 2D metalloporphyrin-based MOFs possessing bimetallic active centersChemical Engineering Journal (Amsterdam, 2022, 443, 136126,
Méthode de production 19
Conditions de réaction
1.1S:EtCO2H, 4 h, reflux; rt
Référence
- Ultrafast dynamics of the liquid deposited blend film of porphyrin donor and perylene diimide acceptorChemical Physics, 2022, 559, 111547,
Méthode de production 20
Conditions de réaction
1.1S:EtCO2H, reflux; 12 h, reflux
Référence
- Mechanistic Elucidations of Highly Dispersed Metalloporphyrin Metal-Organic Framework Catalysts for CO2 ElectroreductionAngewandte Chemie, 2023, 62(8), e202218208,
Méthode de production 21
Conditions de réaction
1.1R:EtCO2H, 1.5 h, reflux
Référence
- Fundamental electronic changes upon intersystem crossing in large aromatic photosensitizers: free base 5,10,15,20-tetrakis(4-carboxylatophenyl)porphyrinPhysical Chemistry Chemical Physics, 2022, 24(12), 7505-7511,
Méthode de production 22
Conditions de réaction
1.1S:EtCO2H, 10 min, reflux; 2 h, reflux; 24 h, rt
Référence
- Relay catalysis of hydrocarbon oxidation using O2 in the confining domain of 3D metalloporphyrin-based metal-organic frameworks with bimetallic catalytic centersChemical Engineering Science, 2022, 260, 117825,
Méthode de production 23
Conditions de réaction
1.1S:EtCO2H, 30 min; 140°C
Référence
- Boosting Cascade Electron Transfer for Highly Efficient CO2 PhotoreductionSolar RRL, 2021, 5(11), 2100558,
Méthode de production 24
Conditions de réaction
1.1S:EtCO2H, 2 h, 142°C
Référence
- Engineered Iron-Based nanoplatform amplifies repolarization of M2-Like Tumor-Associated Macrophages for enhanced cancer immunotherapyChemical Engineering Journal (Amsterdam, 2022, 433(Part_3), 133847,
Méthode de production 25
Conditions de réaction
1.1S:EtCO2H, rt; 12 h, reflux
Référence
- Third-order nonlinear responses of symmetrical meso-substitutes porphyrin derivativesOptik (Munich, 2022, 265, 169476,
Méthode de production 26
Conditions de réaction
1.1S:EtCO2H, 1 h, reflux
Référence
- Potentiometric determination of copper(II) ions based on a porphyrin derivativeJournal of the Chinese Chemical Society (Weinheim, 2022, 69(7), 1060-1069,
Méthode de production 27
Conditions de réaction
1.1S:EtCO2H, reflux
Référence
- Tailoring Layer Number of 2D Porphyrin-Based MOFs Towards Photocoupled Electroreduction of CO2Advanced Materials (Weinheim, 2022, 34(7), 2107293,
Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Raw materials
Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Preparation Products
Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:22112-83-0)Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester
Numéro de commande:A1007903
État des stocks:in Stock/in Stock/in Stock
Quantité:5g/10g/25g
Pureté:99%/99%/99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 15:06
Prix ($):269.0/518.0/1037.0
Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester Littérature connexe
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
22112-83-0 (Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester) Produits connexes
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Fournisseurs recommandés
atkchemica
(CAS:22112-83-0)Benzoic acid, 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-, 1,1',1'',1'''-tetramethyl ester

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête
Suzhou Senfeida Chemical Co., Ltd
(CAS:22112-83-0)MESO-TETRA(4-CARBOXYPHENYL)PORPHINE TETRAMETHYL ESTER

Pureté:99.9%
Quantité:200kg
Prix ($):Enquête